2,7-Di-tert-butyl-9H-fluoren-9-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,7-ditert-butyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C21H26O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19,22H,1-6H3 |
InChI Key |
UPLUCIYONFDIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Di Tert Butyl 9h Fluoren 9 Ol and Its Precursors
Synthesis of 2,7-Di-tert-butyl-9H-fluorene-9-one (Key Intermediate)
The creation of 2,7-Di-tert-butyl-9H-fluorene-9-one is a critical step, which involves the introduction of tert-butyl groups onto the fluorene (B118485) backbone, followed by oxidation of the 9-position.
Electrophilic Aromatic Substitution for Tert-Butyl Functionalization of Fluorene
The introduction of tert-butyl groups at the 2 and 7 positions of the fluorene ring is typically achieved through an electrophilic aromatic substitution reaction. The tert-butyl group is an ortho-para director, meaning it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.com In the case of fluorene, the substitution pattern is influenced by the electronic properties and steric hindrance of the molecule. rsc.org
The tert-butyl group is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene, although its effect is relatively small. stackexchange.com The bulky nature of the tert-butyl group can sterically hinder the ortho positions, leading to a preference for substitution at the para position. stackexchange.com
Oxidation Protocols for 9H-Fluorenes to 9-Fluorenones
Once the fluorene backbone is appropriately functionalized with tert-butyl groups, the next step is the oxidation of the methylene (B1212753) bridge (C9) to a carbonyl group, yielding the corresponding 9-fluorenone (B1672902). A variety of oxidation methods have been developed, ranging from traditional stoichiometric oxidants to more environmentally friendly catalytic approaches.
Historically, strong oxidizing agents like chromium trioxide (CrO3) and potassium permanganate (B83412) (KMnO4) have been employed for the oxidation of fluorenes to fluorenones. While effective, these reagents are often used in stoichiometric amounts and can generate hazardous waste products, posing environmental concerns. researchgate.net
In recent years, there has been a significant shift towards the development of greener and more sustainable oxidation methods. Aerobic oxidation, which utilizes molecular oxygen from the air as the oxidant, has emerged as a highly efficient and environmentally benign alternative. rsc.org These reactions are often catalyzed by various systems, including alkali hydroxides like potassium hydroxide (B78521) (KOH) in solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). rsc.orgresearchgate.netgoogle.com The use of graphene-supported KOH has also been shown to enhance the efficiency of aerobic oxidation. researchgate.net
The advantages of these green chemistry approaches include mild reaction conditions (often at room temperature and atmospheric pressure), high yields and purity of the product, and the potential for recycling and reuse of the solvent and catalyst. rsc.orgresearchgate.netgoogle.com
Reduction Strategies for the Conversion of 2,7-Di-tert-butyl-9H-fluorene-9-one to 2,7-Di-tert-butyl-9H-fluoren-9-ol
The final step in the synthesis of this compound is the reduction of the ketone functionality in 2,7-Di-tert-butyl-9H-fluorene-9-one.
Hydride-Based Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Hydride-based reagents are commonly used for the reduction of ketones to alcohols. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is effective for converting ketones to secondary alcohols. bu.eduumn.edustudymoose.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. bu.eduyoutube.com
Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent than sodium borohydride. wikipedia.orgmasterorganicchemistry.com It can reduce a wide range of carbonyl-containing functional groups, including ketones. ic.ac.ukorganicreactions.org Due to its high reactivity, LiAlH4 reactions are usually performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran. ic.ac.uk
The choice between these reducing agents often depends on the presence of other functional groups in the molecule and the desired reaction conditions. For the specific conversion of 2,7-Di-tert-butyl-9H-fluorene-9-one to this compound, both reagents are viable options.
Below is a table summarizing the synthetic steps and reagents discussed:
| Transformation | Starting Material | Product | Reagents and Conditions | Citation |
| Tert-Butylation | 9H-Fluorene | 2,7-Di-tert-butyl-9H-fluorene | Electrophilic Aromatic Substitution | stackexchange.comrsc.org |
| Oxidation (Traditional) | 2,7-Di-tert-butyl-9H-fluorene | 2,7-Di-tert-butyl-9H-fluorene-9-one | CrO3, KMnO4 | researchgate.net |
| Oxidation (Green) | 2,7-Di-tert-butyl-9H-fluorene | 2,7-Di-tert-butyl-9H-fluorene-9-one | Air, KOH, THF or DMF | rsc.orgresearchgate.netgoogle.com |
| Reduction | 2,7-Di-tert-butyl-9H-fluorene-9-one | This compound | Sodium Borohydride (NaBH4) in alcohol | bu.eduumn.edustudymoose.com |
| Reduction | 2,7-Di-tert-butyl-9H-fluorene-9-one | This compound | Lithium Aluminum Hydride (LiAlH4) in ether | wikipedia.orgmasterorganicchemistry.comic.ac.ukorganicreactions.org |
Catalytic Hydrogenation Methods
Catalytic hydrogenation represents a primary and efficient method for the reduction of ketones to alcohols, and this methodology is applicable to the synthesis of this compound from its corresponding ketone precursor, 2,7-Di-tert-butyl-9H-fluoren-9-one. While specific literature detailing the catalytic hydrogenation of this particular substituted fluorenone is not abundant, the general principles of ketone reduction are well-established and can be extrapolated.
The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon. The ketone is dissolved in a suitable solvent, and the reaction is carried out under an atmosphere of hydrogen gas. The catalyst facilitates the addition of hydrogen across the carbonyl double bond, yielding the corresponding secondary alcohol.
Table 1: Overview of Catalytic Systems for Ketone Reduction
| Catalyst System | Hydrogen Source | Typical Conditions | Applicability |
| Pd/C | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | Broad applicability for various ketones |
| PtO₂ (Adams' catalyst) | H₂ gas | Room temperature, atmospheric pressure | Effective for a wide range of reducible functional groups |
| Raney Ni | H₂ gas | Elevated temperature and pressure | Cost-effective for large-scale industrial applications |
The steric hindrance imposed by the tert-butyl groups at the 2 and 7 positions of the fluorenone ring may influence the reaction kinetics, potentially requiring more forcing conditions (higher temperature or pressure) or a more active catalyst to achieve a high conversion rate to this compound. The choice of solvent can also play a crucial role in the efficiency of the hydrogenation process.
Alternative Synthetic Routes to Fluorenol Derivatives
Beyond the direct reduction of fluorenones, alternative synthetic strategies offer access to a diverse range of fluorenol derivatives. These methods often provide unique pathways to functionalized fluorenols that may not be readily accessible through traditional routes.
Propargylic alcohols, which contain both an alcohol and an alkyne functional group, are versatile building blocks in organic synthesis. Their chemistry has been harnessed for the construction of the fluorene skeleton and the direct introduction of the hydroxyl group, leading to fluorenol derivatives.
One approach involves the reaction of a fluorenone with an organometallic acetylide reagent, such as ethynylmagnesium bromide or lithium acetylide, to generate a 9-ethynyl-9-fluorenol (B85050) derivative. This transformation directly installs the hydroxyl group at the C9 position while also introducing a reactive alkyne moiety that can be further functionalized. For instance, the reaction of 9-fluorenone with an acetylide generates 9-ethynyl-9H-fluoren-9-ol. While not directly yielding this compound, this method highlights a general strategy for creating C9-functionalized fluorenols.
Furthermore, intramolecular cyclization reactions involving propargylic alcohols can be employed to construct the fluorene core itself. Although less common, specialized substrates can be designed to undergo cyclization to form the five-membered ring of the fluorene system, with the propargylic alcohol moiety ultimately becoming the hydroxyl group at the C9 position. Research has shown that fluorenone propargylic alcohols can react with various nucleophiles, indicating the versatility of these intermediates in synthesizing more complex fluorene derivatives thieme-connect.com. The synthesis of propargylic alcohols is straightforward, often involving the 1,2-nucleophilic addition of an acetylide to a ketone rsc.org.
The direct functionalization of C(sp3)–H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of fluorene chemistry, this approach can be utilized to introduce functionality at the C9 position of a fluorene precursor, which can then be converted to the desired fluorenol.
This strategy often employs transition metal catalysis to activate the C–H bond at the benzylic C9 position of a fluorene derivative. For instance, a 2,7-disubstituted fluorene could be subjected to a C–H oxidation reaction to introduce a hydroxyl group directly, or an oxygen-containing functional group that can be readily converted to a hydroxyl group.
A common approach is the "borrowing hydrogen" or "acceptorless dehydrogenation" methodology. In this process, a catalyst, often based on metals like nickel, cobalt, or copper, temporarily removes hydrogen from an alcohol to form an aldehyde or ketone in situ. This reactive intermediate can then participate in a C-C bond-forming reaction with the fluorene at the C9 position. Subsequent reduction of the intermediate by the "borrowed" hydrogen regenerates the catalyst and yields the C9-alkylated fluorene. While this method primarily focuses on alkylation, variations can lead to the introduction of oxygenated substituents.
Table 2: Catalytic Systems for C(sp3)–H Functionalization of Fluorene
| Catalyst | Reaction Type | Key Features |
| Nickel complexes | Alkylation/Alkenylation | Selective for either alkylated or alkenylated products using a single catalyst system. |
| Cobalt complexes | Alkylation/Olefination | Can be tuned to favor different products based on reaction conditions. |
| Copper complexes | Alkylation | Effective for the sp3 C–H alkylation of fluorene with both primary and secondary alcohols. |
Following the C–H functionalization to introduce a suitable substituent at the C9 position, a subsequent transformation, such as oxidation or hydrolysis, would be necessary to yield the final 9-fluorenol derivative. This multi-step approach offers a high degree of flexibility in the synthesis of variously substituted fluorenols.
Oxidation Reactions of this compound
The tertiary alcohol group at the 9-position of this compound can be readily oxidized to the corresponding ketone, 2,7-Di-tert-butyl-9H-fluoren-9-one. This transformation is a common and efficient reaction for fluorenol derivatives. Aerobic oxidation presents an environmentally friendly and high-yielding method for this conversion.
Detailed research findings indicate that the aerobic oxidation of 9H-fluorenes to 9-fluorenones can be effectively carried out under ambient conditions. researchgate.net The use of a base such as potassium hydroxide (KOH) in a suitable solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) facilitates this process. researchgate.net For instance, the synthesis of 9-fluorenone derivatives has been achieved in high yields and purity through aerobic oxidation at room temperature in the presence of a graphene-supported KOH composite catalyst in DMF. researchgate.net This method is noted for its simple work-up procedures and the potential for recycling and reusing both the solvent and the catalyst. researchgate.net
| Reactant | Oxidizing Agent/Catalyst | Solvent | Temperature | Product | Yield |
| 9H-Fluorenes | Air (O₂) / KOH | THF | Ambient | 9-Fluorenones | High |
| 9H-Fluorenes | Air (O₂) / Graphene-supported KOH | DMF | Room Temp. | 9-Fluorenones | High |
Substitution Reactions at the 9-Position
The hydroxyl group at the 9-position of this compound is a versatile functional handle for introducing a variety of substituents through substitution reactions. These reactions typically proceed via the formation of a stabilized tertiary carbocation at the 9-position.
Halogenation at the 9-Position of Fluorenols
The conversion of the hydroxyl group to a halogen atom is a fundamental transformation that opens up pathways for further nucleophilic substitution reactions. This can be achieved using various halogenating agents. For instance, the reaction of tertiary alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can yield the corresponding chlorides. organic-chemistry.orgnih.govresearchgate.net The reaction of tert-butyl esters with SOCl₂ at room temperature has been shown to provide acid chlorides in high yields, suggesting a similar reactivity for the tertiary alcohol of the fluorenol. organic-chemistry.orgnih.gov
The general mechanism for the reaction with thionyl chloride involves the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and a chloride ion. The stability of the tertiary fluorenyl carbocation facilitates this Sₙ1-type reaction. libretexts.org
| Starting Material | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) | 2,7-Di-tert-butyl-9-chloro-9H-fluorene |
| This compound | Phosphorus trichloride (PCl₃) | 2,7-Di-tert-butyl-9-chloro-9H-fluorene |
Nucleophilic Substitution Reactions with Varied Nucleophiles
Once converted to a halide or another suitable leaving group, the 9-position of the 2,7-di-tert-butylfluorene (B1308379) skeleton is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through an Sₙ1 mechanism due to the formation of a stable tertiary carbocation, which is resonance-stabilized by the fluorenyl ring system. libretexts.orgjimcontent.com The planar nature of the carbocation intermediate can lead to a racemic mixture of products if the initial substrate is chiral. ksu.edu.sa
A variety of nucleophiles can be employed, including amines, alkoxides, cyanides, and azides, to introduce diverse functionalities at the 9-position. The choice of solvent and reaction conditions can influence the outcome and efficiency of these substitutions.
| Electrophile | Nucleophile | Product |
| 2,7-Di-tert-butyl-9-chloro-9H-fluorene | R-NH₂ (Amine) | 9-Amino-2,7-di-tert-butyl-9H-fluorene derivative |
| 2,7-Di-tert-butyl-9-chloro-9H-fluorene | R-O⁻ (Alkoxide) | 9-Alkoxy-2,7-di-tert-butyl-9H-fluorene derivative |
| 2,7-Di-tert-butyl-9-chloro-9H-fluorene | CN⁻ (Cyanide) | 9-Cyano-2,7-di-tert-butyl-9H-fluorene |
| 2,7-Di-tert-butyl-9-chloro-9H-fluorene | N₃⁻ (Azide) | 9-Azido-2,7-di-tert-butyl-9H-fluorene |
Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can be derivatized to form ethers and esters, which are important transformations for modifying the compound's properties and for its use in further synthetic applications.
Etherification Reactions (e.g., Decarboxylative Etherification)
Etherification of the tertiary alcohol can be achieved through various methods. A notable example is decarboxylative etherification. This method allows for the formation of an ether linkage by coupling the alcohol with a carboxylic acid, which undergoes decarboxylation. While specific examples for this compound are not detailed in the provided search results, the general principle of tert-butylation of carboxylic acids and alcohols using a catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) can be applied. organic-chemistry.org This suggests that under acidic conditions, the fluorenol could react with a suitable tert-butyl source to form a tert-butyl ether.
Esterification Reactions
Esterification of this compound can be readily accomplished by reacting it with acyl chlorides or acid anhydrides. google.comnih.gov The reaction of a tertiary alcohol with an acid anhydride (B1165640) can be facilitated by a reusable solid catalyst. google.com For instance, tert-butanol (B103910) can be esterified by acetic anhydride with high conversion and selectivity using a solid catalyst. google.com Homogeneous esterification using acyl chlorides in the presence of a base like pyridine (B92270) is also a highly effective method. nih.gov
The general reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acyl chloride or anhydride, followed by the elimination of a leaving group (chloride or carboxylate).
| Alcohol | Acylating Agent | Catalyst/Base | Product |
| This compound | Acyl Chloride (RCOCl) | Pyridine | 2,7-Di-tert-butyl-9H-fluoren-9-yl ester |
| This compound | Acid Anhydride ((RCO)₂O) | Solid acid catalyst | 2,7-Di-tert-butyl-9H-fluoren-9-yl ester |
Future Perspectives and Emerging Research Directions
Development of Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to 2,7-Di-tert-butyl-9H-fluoren-9-ol and its parent fluorene (B118485) derivatives is a key area of future research. Traditional methods often rely on harsh reagents and generate significant waste. The development of "green" synthetic strategies is paramount for the wider adoption of this compound in various applications.
Future research will likely focus on:
Catalytic Aerobic Oxidation: Exploring the use of air as a cheap and clean oxidant for the conversion of 2,7-Di-tert-butyl-9H-fluorene to its corresponding fluorenone, a direct precursor to the target fluorenol. rsc.org This approach, particularly when catalyzed by earth-abundant metals or even under metal-free conditions, offers a significant improvement in environmental impact. rsc.orggoogle.com
Biocatalysis: Investigating the use of enzymes to catalyze the selective oxidation of the fluorene core. This could offer high selectivity and operate under mild, aqueous conditions, further enhancing the sustainability of the process.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound. This technology can offer improved safety, efficiency, and scalability compared to traditional batch processes.
A significant challenge lies in achieving high conversion and selectivity under these sustainable conditions. The bulky tert-butyl groups can influence the reactivity of the fluorene core, requiring tailored catalyst and reaction condition optimization.
Novel Functionalization Strategies for Enhanced Properties
The functionalization of the this compound scaffold is a promising avenue for tailoring its properties for specific applications. The hydroxyl group at the C-9 position serves as a key handle for a variety of chemical transformations. assignmentpoint.com
Future research directions in this area include:
Targeted Derivatization: Synthesizing a library of derivatives by reacting the hydroxyl group to introduce a range of functionalities. This could involve esterification, etherification, or substitution reactions to append groups that enhance solubility, electronic properties, or biological activity.
C-H Activation: Exploring direct C-H activation at other positions on the fluorene ring to introduce new functional groups without the need for pre-functionalized starting materials. This would represent a more atom-economical approach to creating novel derivatives.
Polymerization: Utilizing the hydroxyl group as an initiation site for ring-opening polymerization or as a monomer in condensation polymerizations to create new fluorene-based polymers with unique architectures and properties.
The key to success in this area will be the development of selective and efficient functionalization reactions that can tolerate the steric bulk of the tert-butyl groups.
Advanced Hybrid Materials Incorporating this compound Scaffolds
The unique photophysical and electronic properties of the fluorene core make this compound an attractive building block for advanced hybrid materials. entrepreneur-cn.com The tert-butyl groups can enhance solubility and prevent aggregation-induced quenching of fluorescence, a common issue with planar aromatic molecules. researchgate.net
Emerging research in this field is focused on:
Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives as emissive materials, host materials, or charge transport layers in OLED devices. The goal is to develop more efficient and stable blue-light emitters, which remain a significant challenge in OLED technology. entrepreneur-cn.com
Perovskite Solar Cells: Utilizing fluorenol derivatives as hole-transporting materials in perovskite solar cells to improve device efficiency and long-term stability. entrepreneur-cn.com
Sensors: Developing fluorescent chemosensors based on the this compound scaffold for the detection of various analytes, such as metal ions or explosives. The fluorene unit's fluorescence can be modulated by analyte binding.
The primary challenge in this area is to establish clear structure-property relationships to guide the rational design of new materials with optimized performance for specific applications.
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The intersection of this compound chemistry with nanotechnology and supramolecular chemistry opens up exciting new avenues of research.
Nanotechnology: The planar structure of the fluorene core facilitates π-π stacking interactions, which can be exploited for the self-assembly of nanostructures. nih.gov Research in this area will likely explore:
The formation of nanoparticles, nanowires, and other nanostructures from this compound derivatives.
The use of these nanostructures in applications such as nanoelectronics and drug delivery. Recent studies have highlighted the potential of fluorenol in molecular nanoelectronics due to its favorable charge transport properties. nih.gov
Supramolecular Chemistry: The ability of fluorene derivatives to form organized assemblies through non-covalent interactions is a key aspect of supramolecular chemistry. tue.nl Future research will likely focus on:
The design of complex supramolecular architectures, such as gels and liquid crystals, based on this compound.
Investigating the host-guest chemistry of these supramolecular assemblies for applications in molecular recognition and catalysis.
A deeper understanding of the intermolecular forces that govern the self-assembly of these molecules is crucial for controlling the morphology and properties of the resulting nanomaterials and supramolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
